molecular formula C30H24N2O2 B2740423 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline CAS No. 865658-30-6

4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline

Cat. No.: B2740423
CAS No.: 865658-30-6
M. Wt: 444.534
InChI Key: LGEJEOSMEBYTCO-UHFFFAOYSA-N
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Description

4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and phenoxy-substituted quinolines. Examples include:

Uniqueness

What sets 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline apart is its specific substitution pattern and the presence of both phenoxy and pyrroloquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a member of the pyrroloquinoline class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N2O2C_{25}H_{22}N_2O_2 with a molecular weight of approximately 398.45 g/mol. The compound features a complex structure that includes multiple phenoxy groups and a pyrroloquinoline core, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds within the pyrroloquinoline class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. A study highlighted that similar pyrrole-containing compounds demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL .

Antitubercular Properties

The compound's potential as an antitubercular agent has been explored in several studies. Notably, related compounds have exhibited promising activity against Mycobacterium tuberculosis (MTB), with some derivatives showing MIC values around 5 μM . This suggests that 4-methyl-8-phenoxy derivatives could be further investigated for their antitubercular efficacy.

The mechanism by which pyrroloquinolines exert their biological effects often involves interaction with key bacterial enzymes or pathways. For example, certain derivatives inhibit the ClpP1P2 peptidase in MTB, disrupting protein homeostasis within the bacterium . Additionally, the presence of multiple phenoxy groups may enhance binding affinity to target sites.

Table 1: Summary of Biological Activities

Activity Reference MIC (μg/mL) Comments
Antimicrobial (MRSA) 0.125Highly potent compared to standard antibiotics
Antitubercular 5Promising against resistant strains
Cytotoxicity Not specifiedFurther studies required to assess safety

Properties

IUPAC Name

4-methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c1-21-27-18-19-32(22-12-14-25(15-13-22)33-23-8-4-2-5-9-23)30(27)28-20-26(16-17-29(28)31-21)34-24-10-6-3-7-11-24/h2-17,20H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEJEOSMEBYTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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